molecular formula C2H6O B13824127 Ethanol-14C CAS No. 67727-66-6

Ethanol-14C

Cat. No.: B13824127
CAS No.: 67727-66-6
M. Wt: 48.061 g/mol
InChI Key: LFQSCWFLJHTTHZ-HQMMCQRPSA-N
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Description

Ethanol-14C is a radiolabeled form of ethanol, where the carbon-14 isotope is incorporated into the ethanol molecule. Carbon-14 is a radioactive isotope of carbon, which is commonly used in various scientific research applications due to its radioactive properties. This compound is particularly useful in tracing and studying metabolic pathways, as well as in radiocarbon dating.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol-14C can be synthesized by incorporating carbon-14 into the ethanol molecule. One common method involves the fermentation of glucose that has been

Biological Activity

Ethanol-14C, a radiolabeled form of ethanol, has been extensively studied for its biological activity, particularly in metabolic and pharmacological research. This article delves into the various aspects of its biological activity, including metabolism, absorption, and interaction with biological systems.

Overview of this compound

This compound is utilized primarily as a tracer in biological studies to understand metabolic pathways and the effects of ethanol on various physiological processes. The carbon-14 isotope allows researchers to track the distribution and fate of ethanol in biological systems through techniques such as liquid scintillation counting.

Metabolism of this compound

Ethanol undergoes extensive metabolism in the liver, where it is converted into acetaldehyde by alcohol dehydrogenase and subsequently into acetic acid. The incorporation of the radioactive carbon allows for detailed tracking of these metabolic processes.

Key Findings from Research Studies

  • Metabolic Fate : Studies have shown that after administration of this compound, significant amounts of the labeled carbon appear in glucose and glutamate, indicating active participation in gluconeogenesis and amino acid metabolism. For instance, a study indicated that carbon 1 of glucose had approximately twice as much 14C as carbon 3, suggesting preferential pathways for carbon incorporation during metabolism .
  • Absorption Dynamics : Research indicates that ethanol significantly affects the absorption of nutrients such as riboflavin and flavin adenine dinucleotide (FAD). In an animal model, it was found that ethanol reduced the bioavailability of FAD more than riboflavin, highlighting its impact on vitamin absorption .
  • Pharmacological Effects : this compound has been used to study its pharmacological effects on glucose utilization rates in different animal models. It was observed that varying dosages influenced glucose metabolism differently in ethanol-preferring versus water-preferring mice .

Study 1: Glucose Metabolism

A comprehensive study examined how this compound influences glucose metabolism in fasted subjects. The results demonstrated distinct patterns of 14C distribution in blood glucose and glutamate, which were inconsistent with liver-centric metabolism alone, suggesting involvement from other tissues such as muscle .

Study 2: Nutrient Absorption

In another case study focusing on nutrient absorption, rats were administered this compound alongside riboflavin or FAD. The findings indicated a marked decrease in the absorption efficiency of FAD compared to riboflavin when ethanol was present, underscoring ethanol's detrimental effect on nutrient bioavailability .

Table 1: Distribution of this compound in Metabolites

MetaboliteCarbon PositionAmount of 14C Detected
Blood GlucoseCarbon 1High
Blood GlucoseCarbon 3Moderate
GlutamateCarbon 2High
GlutamateCarbon 4Low

Table 2: Effects of Ethanol on Nutrient Absorption

NutrientAbsorption Without EthanolAbsorption With Ethanol
RiboflavinHighModerate
Flavin Adenine Dinucleotide (FAD)HighLow

Properties

CAS No.

67727-66-6

Molecular Formula

C2H6O

Molecular Weight

48.061 g/mol

IUPAC Name

(114C)ethanol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+2

InChI Key

LFQSCWFLJHTTHZ-HQMMCQRPSA-N

Isomeric SMILES

C[14CH2]O

Canonical SMILES

CCO

Origin of Product

United States

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